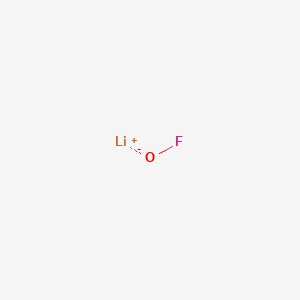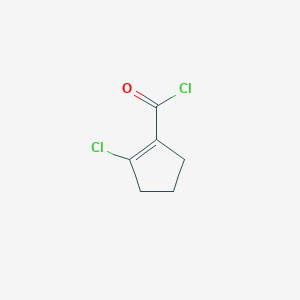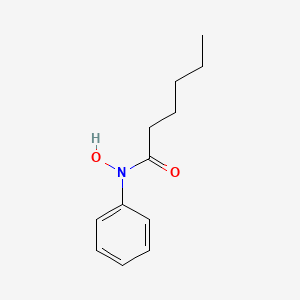
N-Hydroxy-N-phenylhexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-N-phenylhexanamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a phenyl-substituted hexanamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Hydroxy-N-phenylhexanamide can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with N-hydroxyaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-N-phenylhexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: N-Nitroso-N-phenylhexanamide or N-Nitro-N-phenylhexanamide.
Reduction: N-Phenylhexanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-N-phenylhexanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of flavin-dependent N-hydroxylating enzymes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N-Hydroxy-N-phenylhexanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the enzyme, thereby blocking its activity. This mechanism is particularly relevant in the context of antimicrobial and enzyme inhibition studies.
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-N-phenylhexanamide can be compared with other similar compounds, such as:
N-Hydroxy-N-phenylacetamide: Similar structure but with an acetamide group instead of a hexanamide group.
N-Hydroxy-N-phenylbenzamide: Contains a benzamide group, leading to different chemical properties and reactivity.
N-Hydroxy-N-phenylpropionamide: Features a propionamide group, which affects its solubility and reactivity.
Uniqueness: this compound is unique due to its specific chain length and the presence of both a hydroxyl group and a phenyl ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
25310-12-7 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-hydroxy-N-phenylhexanamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,15H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
DLNMDTAESPMVOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


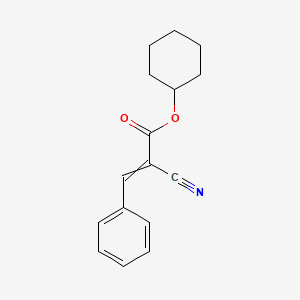
![[5-(dimethylamino)-2-methylphenyl] N-methylcarbamate](/img/structure/B14691655.png)
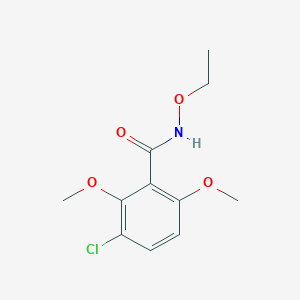
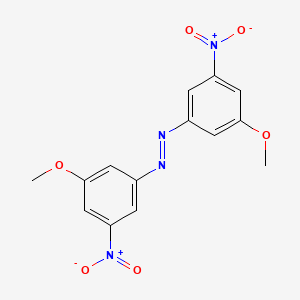
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14691669.png)
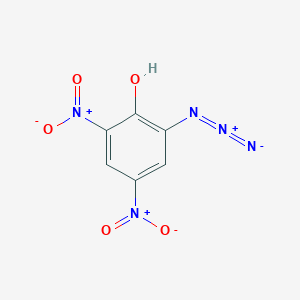
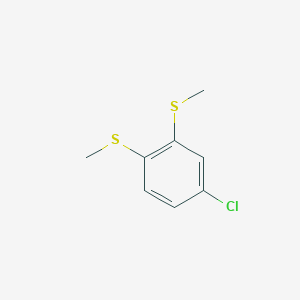
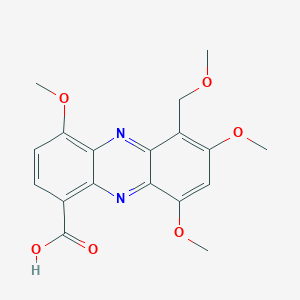
![[2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate](/img/structure/B14691709.png)
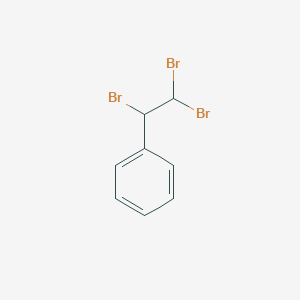
![2-[(2-Aminopropyl)amino]ethan-1-ol](/img/structure/B14691720.png)

